Lipophilicity (LogP) Comparison: (1-Isopropylpyrrolidin-3-yl)methanol Offers an Intermediate LogP Value Between Highly Hydrophilic Methyl/Unsubstituted and Highly Lipophilic Benzyl Analogs
The computed XLogP3-AA for (1-Isopropylpyrrolidin-3-yl)methanol is 0.8 [1]. In contrast, the unsubstituted pyrrolidin-3-ylmethanol exhibits a LogP of -0.083 to -0.85, and the N-methyl analog shows values ranging from -0.13 to -0.65 . Conversely, the N-benzyl analog possesses a significantly higher LogP of 1.14 . This positions the isopropyl derivative in a distinct, intermediate lipophilicity range that is often optimal for balancing aqueous solubility and passive membrane diffusion.
| Evidence Dimension | Lipophilicity (LogP/XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 (XLogP3-AA) |
| Comparator Or Baseline | (1-Methylpyrrolidin-3-yl)methanol: -0.13 to -0.65; Pyrrolidin-3-ylmethanol: -0.083 to -0.85; (1-Benzylpyrrolidin-3-yl)methanol: 1.14 |
| Quantified Difference | ΔLogP > 0.93 higher than methyl/unsubstituted; ΔLogP 0.34 lower than benzyl |
| Conditions | Computed values (XLogP3-AA or equivalent) from authoritative databases; experimental values may vary. |
Why This Matters
Lipophilicity directly governs passive membrane permeability and solubility; an intermediate LogP near 1 is frequently associated with optimal oral bioavailability and CNS penetration in drug discovery, making the isopropyl derivative a strategically advantageous scaffold for lead optimization.
- [1] PubChem Compound Summary for CID 16641305, (1-Isopropylpyrrolidin-3-yl)methanol. National Center for Biotechnology Information. View Source
